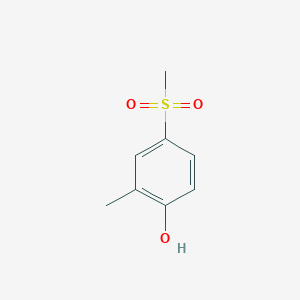

4-Methanesulfonyl-2-methyl-phenol

Descripción general

Descripción

4-Methanesulfonyl-2-methylphenol is a chemical compound with the CAS Number: 20945-71-5 . It has a molecular weight of 186.23 and is typically stored at room temperature . It is a powder in its physical form .

Synthesis Analysis

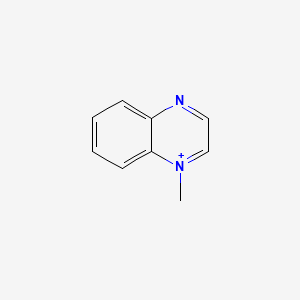

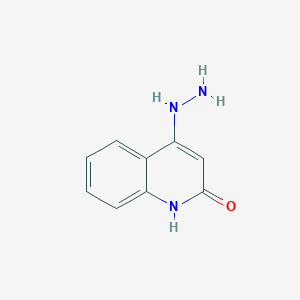

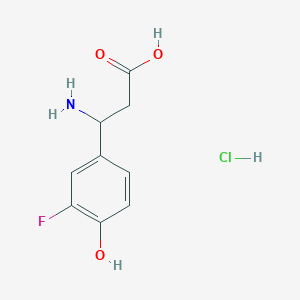

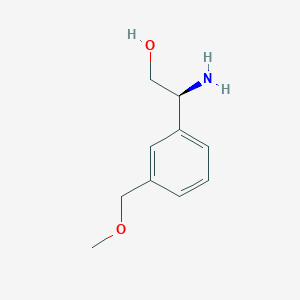

4-Methanesulfonyl-2-methylphenol is used as a reagent in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives as GPR119 agonists . It is also used in the synthesis of novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives as potent glucokinase activators .Molecular Structure Analysis

The molecular structure of 4-Methanesulfonyl-2-methylphenol contains a total of 27 bonds . There are 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), 1 aromatic hydroxyl, and 1 sulfone .Chemical Reactions Analysis

Phenols, such as 4-Methanesulfonyl-2-methylphenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis

Phenols are colorless liquids or solids . They have higher boiling points in comparison to other hydrocarbons having equal molecular masses . This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is governed by the hydroxyl group present .Aplicaciones Científicas De Investigación

Sulfonation Processes and Intermediacy

Research highlights the role of phenyl hydrogen sulfates in the sulfonation of phenols, demonstrating the sulfonation of methyl phenyl sulfate with concentrated aqueous sulfuric acid yields the 4-sulfonic acid, which decomposes into phenol-4-sulfonic acid and subsequently sulfonated to phenol-2,4-disulfonic acid. This process underlines the intermediacy and reactivity of phenyl methanesulfonates in sulfonation reactions, showcasing their potential in synthesizing complex sulfonic acid derivatives with specific substituent patterns (Wit, A. Woldhuis, & H. Cerfontain, 2010).

Protonation and pKa Determination via NMR

The protonation of phenol derivatives in concentrated aqueous sulfuric acid, including phenyl methanesulfonate, has been investigated using 13C NMR spectroscopy. This study provides insights into the protonation mechanisms and the determination of pKa values, essential for understanding the chemical behavior of these compounds under acidic conditions (Koeberg-Telder, H. J. A. Lambrechts, & H. Cerfontain, 2010).

Electrochemical Reduction and Radical Anions

The electrochemical reduction of aryl sulfones, including derivatives of methanesulfonic acid, reveals that electrogenerated radical anions of these compounds exhibit long-lived stability and undergo reactions other than the classic two-electron cleavage, highlighting the versatility of methanesulfonic acid derivatives in electrochemical processes (Pilard et al., 2001).

Microwave-assisted Cleavage for Synthesis

A novel microwave-enhanced method demonstrates rapid demethylation of methyl phenyl ethers using methanesulfonic acid, showcasing a practical approach for synthesizing desmethyl precursors and removing protecting groups, which could be pivotal in synthetic chemistry and material science applications (Fredriksson & Stone-Elander, 2002).

Safety And Hazards

4-Methanesulfonyl-2-methylphenol is classified as a flammable liquid and vapor. It causes serious eye irritation and may cause respiratory irritation . It is advised to keep away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept tightly closed .

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-4-methylsulfonylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-6-5-7(12(2,10)11)3-4-8(6)9/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHYYNCSPAFJMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701300579 | |

| Record name | 2-Methyl-4-(methylsulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701300579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methanesulfonyl-2-methyl-phenol | |

CAS RN |

20945-71-5 | |

| Record name | 2-Methyl-4-(methylsulfonyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20945-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(methylsulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701300579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.